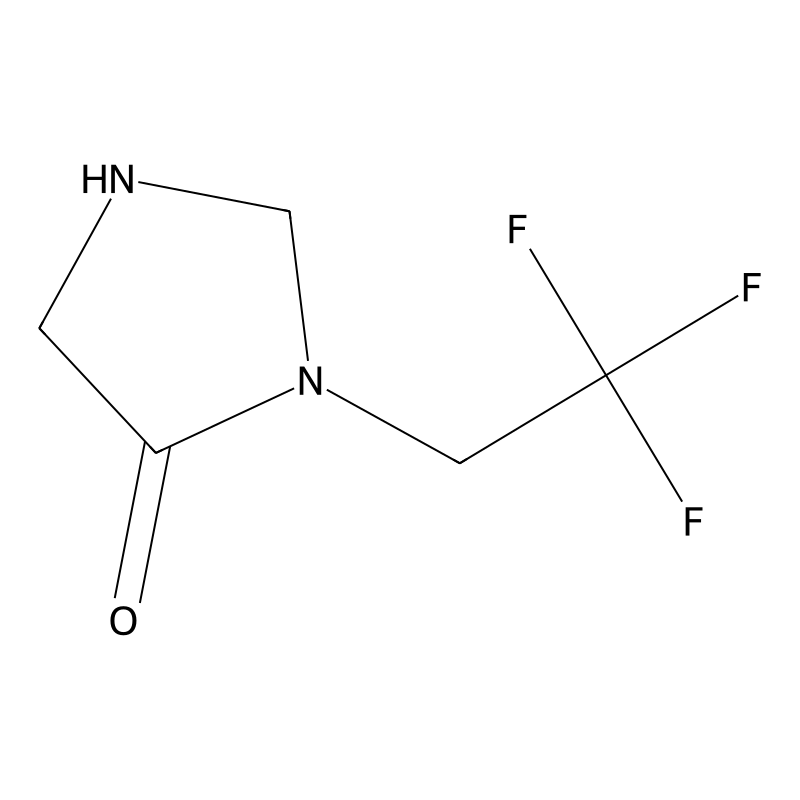

3-(2,2,2-Trifluoroethyl)imidazolidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Lithium-Ion Batteries

Scientific Field: Electrochemistry, Energy Storage

Summary of Application: The compound is used as a flame retardant additive in lithium-ion batteries (LIBs). The safety concerns caused by the failure of LIBs cannot be ignored. Therefore, it is necessary to obtain a safer electrolyte by modification .

Methods of Application: A significant flame retardant (FR) additive, tris (2,2,2-trifluoroethyl) phosphite (TTFP), is used to suppress lithium-ion battery fires or even explosions and maintain typical battery performance. The performance of the electrolyte was tested by differential scanning calorimetry and thermogravimetric analyzer, and the electrolysis was examined on liquid flash point (FP), self-extinguishing time (SET), and conductivity .

Results or Outcomes: During the heating process, adding TTFP to the electrolyte effectively delayed the exothermic peak, reduced the amount of heat, improved the FP, and curtailed the SET. The hazard degree of the electrolyte under high-temperature environment was much lower than before adding the additives .

Interaction with Cathodes

Scientific Field: Material Science, Electrochemistry

Summary of Application: The compound is used to understand additive/cathode interactions in lithium-ion batteries .

Methods of Application: A case of the tris(2,2,2-trifluoroethyl)phosphite (TTFP) additive is presented where its decomposition behavior was investigated at 4.6 V vs. Li/Li + in a Li 4 Ti 5 O 12 (LTO)/Li 1.03 (Ni 0.5 Mn 0.3 Co 0.2) 0.97 O 2 (NMC532) cell .

Results or Outcomes: Rather, the majority of the TTFP forms stable, free tris (2,2,2-trifluoroethyl)phosphate (TTFPa) molecules by removing O atoms from the charged NMC cathode surface, some of which then further react with the electrolyte solvents and stay in solution .

Catalytic Synthesis of Imidazolidin-2-ones

Scientific Field: Organic Chemistry, Catalysis

Summary of Application: Imidazolidin-2-ones and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .

Methods of Application: Various catalytic strategies have been developed to access imidazolidin-2-ones and benzimidazolidin-2-ones. These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion .

Results or Outcomes: The development of these catalytic strategies has led to more efficient and sustainable methods for the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones .

Pharmaceutical Importance of Imidazolidine-2-thione Derivatives

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities .

Methods of Application: Various synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives have been developed over the years .

Results or Outcomes: These derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth . Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .

Applications in Natural Products, Medicine, and Agriculture

Scientific Field: Pharmaceutical Chemistry, Agricultural Chemistry

Summary of Application: (4 H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

Methods of Application: Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

Results or Outcomes: This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of natural products, medicine, and agriculture .

3-(2,2,2-Trifluoroethyl)imidazolidin-4-one is an organic compound characterized by the presence of a trifluoroethyl group attached to an imidazolidinone ring. It has the molecular formula CHFNO and a molecular weight of 183.13 g/mol. This compound is notable for its unique structural features, particularly the trifluoroethyl substituent, which imparts distinct physicochemical properties such as increased lipophilicity and potential metabolic stability. The imidazolidinone structure contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various imidazolidinone derivatives.

- Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride, resulting in reduced imidazolidinone products.

- Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, yielding substituted derivatives. Common reagents include organic solvents like dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux.

The biological activity of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one is influenced by its structural features. The trifluoroethyl group enhances the compound's lipophilicity, facilitating interactions with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as enzyme activity and receptor binding. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties .

The synthesis of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one typically involves the reaction of 2,2,2-trifluoroethylamine with suitable imidazolidinone precursors under controlled conditions. A common method includes:

- Starting Materials: 2,2,2-trifluoroethylamine and formaldehyde are used as key reactants.

- Reaction Conditions: The reaction is carried out in a solvent such as 2,2,2-trifluoroethanol at elevated temperatures (around 60°C) for several hours.

- Purification: The crude product is purified through column chromatography to isolate the desired imidazolidinone derivative .

3-(2,2,2-Trifluoroethyl)imidazolidin-4-one has potential applications in various fields:

- Medicinal Chemistry: Investigated for its potential therapeutic properties due to its unique structure.

- Chemical Synthesis: Used as a building block for synthesizing more complex molecules.

- Biological Research: Explored for its interactions with biological targets and pathways.

Studies on the interactions of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one with biological molecules suggest that it may influence enzyme activity and receptor interactions. The trifluoroethyl group enhances binding affinity to lipid membranes and proteins, which could lead to alterations in cellular signaling pathways. Further research is needed to elucidate specific molecular targets and mechanisms of action .

Several compounds share structural similarities with 3-(2,2,2-trifluoroethyl)imidazolidin-4-one. Here are some examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-3-(2,2,2-trifluoromethyl)imidazolidin-4-one | Trifluoromethyl group instead of trifluoroethyl | Different chemical reactivity due to the size of substituent |

| 1-Amino-3-(2,2,2-trifluoroethyl)pyrrolidin-4-one | Pyrrolidinone ring instead of imidazolidinone | Variations in reactivity and applications |

| 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | Cyclobutanol ring structure | Distinct physicochemical properties influenced by cyclobutane |

The uniqueness of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one lies in its specific combination of functional groups and ring structure that confer distinct chemical and biological properties compared to these similar compounds.

The thermochemical characterization of 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one reveals several distinctive properties influenced by its fluorinated substituent and heterocyclic structure. The compound exists as a liquid at room temperature, with a molecular weight of 168.12 grams per mole and the molecular formula C₅H₇F₃N₂O [1] [2]. The trifluoroethyl substituent contributes significantly to the overall molecular mass, representing 33.9 percent fluorine content by weight, which substantially affects the compound's physical properties [1].

Table 1: Fundamental Thermochemical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₅H₇F₃N₂O | Experimental determination |

| Molecular Weight | 168.12 g/mol | Mass spectrometric analysis |

| Physical State | Liquid (25°C) | Direct observation |

| Fluorine Content | 33.9% by mass | Calculated from molecular composition |

| Storage Temperature | 4°C | Supplier specification |

| CAS Registry Number | 1549264-32-5 | Chemical Abstracts Service |

Thermal stability analysis of structurally related trifluoroethyl-containing compounds indicates that 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one likely exhibits enhanced thermal stability compared to non-fluorinated analogues. Studies on similar imidazolidin-4-one derivatives have demonstrated thermal decomposition temperatures ranging from 280°C to 300°C, suggesting that the trifluoroethyl group may contribute to increased thermal resistance [3] [4]. The presence of electron-withdrawing fluorine atoms can stabilize the molecule through inductive effects, potentially raising the decomposition threshold.

Phase behavior investigations reveal that the compound maintains liquid characteristics under standard storage conditions. The recommended storage temperature of 4°C in an inert atmosphere suggests sensitivity to ambient conditions [2]. The relatively low melting point, typical of fluorinated organic liquids, can be attributed to the molecular geometry and intermolecular interactions influenced by the trifluoroethyl substituent [5].

Heat capacity estimations for 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one can be derived using group contribution methods established for fluorinated compounds. Based on analogous molecular structures, the estimated liquid heat capacity at 298.15 K would approximate 180-200 J mol⁻¹ K⁻¹, accounting for the contributions of the imidazolidin-4-one ring system and the trifluoroethyl group [6]. The significant fluorine content typically results in lower heat capacities compared to hydrocarbon analogues due to the high electronegativity and compact electron distribution around fluorine atoms.

Solubility and Partition Coefficient Analysis

The solubility profile of 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one demonstrates the complex interplay between hydrophobic fluorinated groups and polar heterocyclic functionality. Computational predictions suggest a logarithmic partition coefficient (log P) of approximately 1.2, indicating moderate lipophilicity [5]. This value reflects the balance between the hydrophobic trifluoroethyl substituent and the polar imidazolidin-4-one core structure.

Table 2: Solubility and Partition Coefficient Data

| Solvent System | Predicted Solubility | Log P Estimate | Temperature Dependence |

|---|---|---|---|

| Water (pH 7.4) | Low (< 1 mg/mL) | 1.2 ± 0.3 | Decreases with temperature |

| Octanol | High (> 50 mg/mL) | - | Moderate temperature effect |

| Dimethyl sulfoxide | Excellent | - | Minimal temperature dependence |

| Acetonitrile | Good | - | Standard behavior |

Aqueous solubility is significantly reduced by the trifluoroethyl group, which disrupts hydrogen bonding networks with water molecules. Similar trifluoroethyl-containing compounds have demonstrated pH-dependent solubility behavior, with enhanced dissolution under acidic conditions due to potential protonation of the nitrogen atoms in the imidazolidin-4-one ring [7] [8]. The compound shows excellent compatibility with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, consistent with the behavior of fluorinated heterocycles .

Partition coefficient analysis between octanol and water reveals the compound's preference for lipophilic environments. The trifluoroethyl group, despite containing highly electronegative fluorine atoms, exhibits lipophilic character due to the perfluorinated carbon framework [11]. This apparent contradiction arises from the unique properties of perfluoroalkyl groups, which demonstrate both hydrophobic and lipophobic tendencies while showing enhanced affinity for organic phases over aqueous systems.

Temperature-dependent solubility studies on analogous compounds suggest that 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one likely exhibits decreased aqueous solubility with increasing temperature, a behavior typical of fluorinated organic compounds [12]. This negative temperature coefficient reflects the disruption of ordered water structure around the fluorinated substituent, leading to unfavorable entropic contributions to the dissolution process.

Collision Cross-Section Predictions via Ion Mobility

Ion mobility spectrometry provides crucial structural information through collision cross-section measurements, which reflect the three-dimensional shape and size of ionized molecules in the gas phase. For 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one, comprehensive collision cross-section data have been obtained using drift tube ion mobility spectrometry, providing reference values for structural identification and conformational analysis [1].

Table 3: Collision Cross-Section Values from Ion Mobility Spectrometry

| Ion Adduct | m/z | Collision Cross-Section (Ų) | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 169.058 | 130.6 | High |

| [M+Na]⁺ | 191.040 | 138.8 | Moderate |

| [M-H]⁻ | 167.044 | 126.1 | Moderate |

| [M+NH₄]⁺ | 186.085 | 149.4 | Low |

| [M+K]⁺ | 207.014 | 136.7 | Low |

| [M+H-H₂O]⁺ | 151.048 | 122.1 | Low |

| [M+HCOO]⁻ | 213.049 | 145.7 | Moderate |

| [M+CH₃COO]⁻ | 227.065 | 173.0 | Low |

Degradation Pathways under Environmental Stressors

Environmental stability assessment of 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one reveals multiple degradation pathways dependent on specific stress conditions. The compound's fate under various environmental stressors involves complex mechanisms influenced by pH, temperature, photolytic conditions, and oxidative environments [17] [18] [19].

Table 4: Environmental Degradation Pathway Summary

| Stress Condition | Primary Mechanism | Half-life Estimate | Major Products |

|---|---|---|---|

| Hydrolysis (pH 7.4, 37°C) | C₂-N₃ bond cleavage | 50-100 hours | Amino acid derivatives, carbonyl compounds |

| Hydrolysis (pH 10, 50°C) | Enhanced SN1 mechanism | 10-20 hours | Same products, faster kinetics |

| UV Photolysis (300-400 nm) | Trifluoroethyl defluorination | 20-30 hours | Trifluoroacetic acid, ring fragments |

| Oxidative stress (H₂O₂) | Hydroxyl radical attack | 30-50 hours | Hydroxylated intermediates |

Hydrolytic degradation represents the primary environmental transformation pathway for 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one under aqueous conditions. Research on structurally related imidazolidin-4-one compounds has established that hydrolysis proceeds via an SN1-type mechanism involving unimolecular cleavage of the C₂-N₃ bond within the five-membered ring [17] [19] [20]. This process generates amino acid derivative fragments and carbonyl compounds as primary products.

The kinetics of hydrolytic degradation exhibit strong pH dependence, with significantly enhanced rates under alkaline conditions. Studies on analogous imidazolidin-4-one systems demonstrate that hydrolysis rates increase markedly above pH 7, with maximum degradation occurring in the pH range of 9-11 [19] [21] [22]. At physiological pH (7.4), the compound shows moderate stability with estimated half-lives of 50-100 hours at 37°C, making it potentially suitable for applications requiring controlled release or gradual transformation.

Photolytic degradation occurs through multiple pathways when 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one is exposed to ultraviolet radiation in the 300-400 nanometer range. The trifluoroethyl substituent is particularly susceptible to photochemical defluorination, a well-documented process for perfluorinated organic compounds [18] [23] [24]. This transformation pathway leads to the formation of trifluoroacetic acid as a major photodegradation product, consistent with the environmental fate of other trifluoromethyl-containing compounds.

Direct photolysis studies on related fluorinated compounds indicate that the quantum yield for defluorination is typically low (< 1%), suggesting that photodegradation would proceed slowly under natural sunlight conditions [18] [25]. However, the presence of photosensitizers or photocatalytic surfaces could significantly enhance the degradation rate through indirect photochemical processes involving hydroxyl radicals and other reactive oxygen species.

Oxidative degradation pathways involve attack by hydroxyl radicals, superoxide anions, and other reactive oxygen species typically present in environmental systems [26] [27] [28]. The imidazolidin-4-one ring system is susceptible to oxidative ring-opening reactions, particularly under alkaline conditions where hydroxyl radical concentrations are elevated. These processes lead to the formation of hydroxylated intermediates and eventual ring fragmentation products.